molecular formula C9H13N B14355510 3-(3-Methylbut-2-en-1-yl)-1H-pyrrole CAS No. 92387-20-7

3-(3-Methylbut-2-en-1-yl)-1H-pyrrole

Cat. No.: B14355510
CAS No.: 92387-20-7
M. Wt: 135.21 g/mol
InChI Key: LHZBDYFLWXOQRV-UHFFFAOYSA-N
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Description

3-(3-Methylbut-2-en-1-yl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbut-2-en-1-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with 3-methylbut-2-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. Catalysts and optimized reaction conditions are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbut-2-en-1-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the 3-methylbut-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, acids, and bases are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines.

Scientific Research Applications

3-(3-Methylbut-2-en-1-yl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylbut-2-en-1-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-buten-1-yl-pyrrole
  • 3-Methylbut-2-en-1-yl-furan
  • 3-Methylbut-2-en-1-yl-thiol

Uniqueness

3-(3-Methylbut-2-en-1-yl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a 3-methylbut-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

92387-20-7

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-(3-methylbut-2-enyl)-1H-pyrrole

InChI

InChI=1S/C9H13N/c1-8(2)3-4-9-5-6-10-7-9/h3,5-7,10H,4H2,1-2H3

InChI Key

LHZBDYFLWXOQRV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CNC=C1)C

Origin of Product

United States

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